N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Overview
Description
N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine, pyrrole, and thiophene derivatives. These are then subjected to a series of reactions, including alkylation, amidation, and cyclization, under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine, pyrrole, or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions. Its heterocyclic rings can mimic natural substrates, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medically, N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, offering possibilities for drug development in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be utilized in the development of new materials with specific electronic or optical properties. Its heterocyclic rings are known for their ability to conduct electricity and absorb light, making it a candidate for applications in organic electronics or photovoltaics.
Mechanism of Action
The mechanism by which N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridine, pyrrole, and thiophene rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(5-thienyl)propanamide
Uniqueness
What sets N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide apart from similar compounds is the specific positioning of the thiophene ring. This unique arrangement can influence the compound’s electronic properties and reactivity, making it particularly interesting for applications that require precise control over molecular interactions.
Properties
Molecular Formula |
C17H17N3OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H17N3OS/c21-17(19-12-15-5-1-2-7-18-15)11-16(14-6-10-22-13-14)20-8-3-4-9-20/h1-10,13,16H,11-12H2,(H,19,21) |
InChI Key |
IZMQQEBYXSHVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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